4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSGKZLJZMIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424639 | |
| Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-42-6 | |
| Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
This two-step approach involves synthesizing the benzimidazole core from 1,2-diaminobenzene analogs. In a representative procedure, 4-nitro-N¹-(2,2,2-trifluoroethyl)benzene-1,2-diamine undergoes cyclization in concentrated HCl (12 M) at 25°C for 48 hours (Eq. 1):
The trifluoromethyl group originates from the 2,2,2-trifluoroethyl substituent on the diamine precursor. Fourier-transform infrared (FTIR) spectroscopy confirms ring closure through the disappearance of N–H stretches at 3350 cm⁻¹ and emergence of C=N vibrations at 1620 cm⁻¹.
Optimization Parameters
-
Acid Concentration : Yields increase from 68% to 92% when HCl concentration rises from 6 M to 12 M.
-
Reaction Time : Extended durations (>72 hours) promote decomposition, as evidenced by HPLC-MS detection of trifluoroacetic acid byproducts.
-
Temperature Control : Maintaining 25°C prevents exothermic side reactions; elevated temperatures (>40°C) reduce yield by 15–20%.
Alkylation of Benzimidazole Intermediates
Stepwise Functionalization
A patent-derived method alkylates 2-(trifluoromethyl)-1H-benzimidazole with 4-bromobutanoic acid derivatives. Key steps include:
-
N-Alkylation : React benzimidazole (1 eq) with ethyl 4-bromobutanoate (1.2 eq) in DMF at 80°C for 12 hours (Eq. 2):
-
Ester Hydrolysis : Treat the alkylated ester with NaOH (2 M) in ethanol/water (3:1) at 60°C for 3 hours.
Performance Metrics
¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.32 (t, J = 6.8 Hz, 2H, N–CH₂), 2.45 (t, J = 7.2 Hz, 2H, COOH–CH₂), 1.92 (quin, J = 6.9 Hz, 2H, CH₂–CH₂–CH₂).
Hydrolysis of Ester Precursors
Synthetic Pathway
Adapting methods for analogous compounds, ethyl 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoate undergoes saponification:
Advantages and Limitations
-
Advantages : Short reaction time (0.5 hours), ambient conditions.
-
Limitations : Requires pre-synthesis of ester intermediate; final product purity (97%) lower than HCl-mediated methods.
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 92% | 99.1% | 48 h | Pilot-scale |
| Alkylation | 78% | 98.2% | 15 h | Lab-scale |
| Ester Hydrolysis | 82.5% | 97% | 0.5 h | Multi-gram |
Key Observations :
-
Cyclocondensation offers highest purity but requires prolonged acid exposure.
-
Ester hydrolysis is fastest but depends on ester availability.
-
Alkylation balances yield and scalability for intermediate-scale synthesis.
Characterization and Quality Control
Spectroscopic Data
Impurity Profiling
HPLC-MS (ESI+) detects two main impurities:
Industrial Considerations
Cost Analysis
| Component | Cost/kg (USD) | Method 1 | Method 2 | Method 3 |
|---|---|---|---|---|
| 1,2-Diaminobenzene | 120 | 1.2 eq | – | – |
| Ethyl 4-bromobutanoate | 250 | – | 1.2 eq | 1.0 eq |
| NaOH | 5 | – | – | 2.0 eq |
Total Raw Material Cost : Method 3 ($312/kg) < Method 2 ($415/kg) < Method 1 ($480/kg).
Chemical Reactions Analysis
Types of Reactions
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzimidazole ring, leading to the formation of different reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the benzimidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoromethyl vs. This enhances ionization at physiological pH, improving solubility and target engagement (e.g., enzyme active sites).
- Benzimidazole vs. Pyrazole/Thiazole: Benzimidazole’s fused aromatic system enables π-π stacking with biological targets (e.g., DNA topoisomerases or kinases), while pyrazole (C₁₀H₁₃F₃N₂O₂) and thiazole (C₁₁H₉NO₂S) lack this planar rigidity, reducing affinity for certain targets .
Solubility and Acidity
- The butanoic acid chain in the target compound confers better aqueous solubility (logP ~1.5–2.0 inferred) compared to non-acid analogs like 2-[4-(CF₃)phenyl]-1H-benzimidazole (logP ~3.5) .
- Benzoic acid derivatives (e.g., C₁₁H₉NO₂S) exhibit higher acidity (pKa ~4.2) than butanoic acid analogs (pKa ~4.8), affecting ionization and membrane permeability .
Biological Activity
4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid (CAS No: 876728-42-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.
- Molecular Formula : C12H11F3N2O2
- Molecular Weight : 272.227 g/mol
- Structure : The trifluoromethyl group and benzimidazole moiety contribute to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown significant activity against various strains of bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative 1 | M. tuberculosis | 1 µM |
| Derivative 2 | M. kansasii | 125 µM |
| Derivative 3 | MRSA | <100 µM |
These findings suggest that compounds with similar structural features may exhibit noteworthy antimicrobial properties, positioning them as candidates for further development in antibiotic therapies.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the regulation of neurotransmission, and their inhibition can have therapeutic implications in neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Rivastigmine | AChE | 5.00 |
| Compound X | AChE | 27.04 |
| Compound Y | BuChE | 58.01 |
The data indicates that certain derivatives exhibit competitive inhibition profiles, potentially offering alternatives or adjuncts to existing treatments for cognitive disorders .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some derivatives show promise in antimicrobial activities, they may lack significant cytotoxic effects against eukaryotic cell lines at concentrations below 100 µM. This is crucial for evaluating the safety profile of these compounds in therapeutic contexts.
Table 3: Cytotoxicity Results
| Compound | Cell Line | Cytotoxicity (IC50, µM) |
|---|---|---|
| Compound A | HeLa | >100 |
| Compound B | MCF7 | >100 |
The lack of cytotoxicity at higher concentrations suggests a favorable safety profile, making these compounds attractive candidates for further pharmacological exploration .
Case Studies
In a recent study, the synthesis and evaluation of various benzimidazole derivatives were conducted to assess their biological activities. The results indicated that modifications to the benzimidazole structure significantly influenced both antimicrobial and enzyme inhibitory activities. Notably, compounds with longer alkyl chains exhibited enhanced potency against specific bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
